N-[4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide
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Overview
Description
N-[4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a trifluoroethyl group, a piperidine ring, and a sulfamoylphenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-(2,2,2-trifluoroethyl)piperidine through the reaction of piperidine with 2,2,2-trifluoroethyl bromide under basic conditions.
Introduction of the Sulfamoyl Group: The piperidine intermediate is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group.
Coupling with Phenylacetamide: The final step involves coupling the sulfamoyl piperidine intermediate with phenylacetamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: N-[4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to reduce the sulfamoyl group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroethyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is explored for its use in industrial processes, such as catalysis and material science, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The trifluoroethyl group and piperidine ring play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Bis(2-ethylhexyl) terephthalate: This compound shares some structural similarities but differs in its functional groups and applications.
Cetylpyridinium chloride and domiphen bromide: These compounds have structural similarities and are studied for their potential to enhance the activity of other agents.
Uniqueness: N-[4-({[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}sulfamoyl)phenyl]acetamide is unique due to its combination of a trifluoroethyl group, piperidine ring, and sulfamoylphenylacetamide moiety, which confer specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[4-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3N3O3S/c1-12(23)21-14-2-4-15(5-3-14)26(24,25)20-10-13-6-8-22(9-7-13)11-16(17,18)19/h2-5,13,20H,6-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAQXALRSOACAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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